molecular formula C13H13NO3S B11940638 Ethyl 2-amino-4-(4-hydroxyphenyl)thiophene-3-carboxylate CAS No. 849659-37-6

Ethyl 2-amino-4-(4-hydroxyphenyl)thiophene-3-carboxylate

Cat. No.: B11940638
CAS No.: 849659-37-6
M. Wt: 263.31 g/mol
InChI Key: VILWSIIEOZJZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4-(4-hydroxyphenyl)thiophene-3-carboxylate is a thiophene derivative. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of thiophene derivatives, including Ethyl 2-amino-4-(4-hydroxyphenyl)thiophene-3-carboxylate, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of different substrates under specific conditions. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Chemical Reactions Analysis

Ethyl 2-amino-4-(4-hydroxyphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and thioglycolic acid derivatives for condensation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(4-hydroxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The exact mechanism may vary depending on the specific application and target.

Properties

CAS No.

849659-37-6

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

ethyl 2-amino-4-(4-hydroxyphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C13H13NO3S/c1-2-17-13(16)11-10(7-18-12(11)14)8-3-5-9(15)6-4-8/h3-7,15H,2,14H2,1H3

InChI Key

VILWSIIEOZJZGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.